molecular formula C24H21F2NO3 B1671841 Ezetimibe CAS No. 163222-33-1

Ezetimibe

货号 B1671841
CAS 编号: 163222-33-1
分子量: 409.4 g/mol
InChI 键: OLNTVTPDXPETLC-XPWALMASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ezetimibe is a cholesterol absorption inhibitor used alone or in combination with other cholesterol-lowering medicines (e.g., fenofibrate, statins) to treat high cholesterol and triglyceride levels in the blood . It reduces the absorption of cholesterol from foods and the production of cholesterol in your body .


Synthesis Analysis

Ezetimibe labeled with deuterium was applied for drug metabolism studies. [2H5] fluorobenzene was applied to prepare [2H4] ezetimibe. Stable isotope-labeled ezetimibe was obtained in seven steps with a 29.3% overall yield .


Molecular Structure Analysis

Ezetimibe has a molecular formula of C24H21F2NO3 and a molecular weight of 409.43 . Theoretical geometry optimization of EZT-L-proline cocrystal, energies, and structure–activity relationship was carried out at the DFT level of theory using B3LYP functional complemented by 6-311++G (d,p) basis set .


Chemical Reactions Analysis

Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities . Most methods for analyzing EZM used C8 or C18 stationary phases in gradient mode with binary mobile phases containing acetonitrile and an acidic buffer solution with ultraviolet detection .


Physical And Chemical Properties Analysis

Ezetimibe is a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine used as an adjunctive therapy to lower cholesterol levels in cases of hyperlipidemia . The drug has a large number of process-related impurities and degradation products and needs strict quality control of its impurities .

科研应用

1. 胆固醇吸收抑制

Ezetimibe 以其抑制人体胆固醇吸收的能力而闻名。已观察到它显著降低了胆固醇的分数吸收率,导致临床相关的LDL和总胆固醇浓度降低。这种效应还延伸到非胆固醇类固醇如坐骨固醇和坎皮固醇 (Sudhop et al., 2002)

2. 家族性高胆固醇血症的治疗

在家族性高胆固醇血症中,尤其是与辛伐他汀联合使用时,Ezetimibe 对低密度脂蛋白(LDL)胆固醇水平显示出效果。虽然它显著降低LDL胆固醇,但其对动脉粥样硬化的进展及相关结果的影响仍是一个持续研究的课题 (Kastelein et al., 2008)

3. 药代动力学和药物相互作用

Ezetimibe 的代谢、药代动力学和药物相互作用已被广泛研究。Ezetimibe 被迅速吸收,广泛代谢,并显示出良好的药物相互作用概况。这使其成为与高胆固醇血症管理中常用的各种其他药物联合使用的合适选择 (Kosoglou et al., 2005)

4. 新颖的生理途径

Ezetimibe 的发现和使用已导致膳食胆固醇受体的阐明,并突出了新颖的生理途径。它在与他汀类药物联合治疗中特别有效,可帮助实现显著的降胆固醇效果 (Patel, 2004)

5. 超越传统效果的LDL胆固醇降低

研究表明,Ezetimibe 可能具有超越LDL胆固醇降低的益处。已显示它影响除LDL胆固醇外的脂质参数,如C-反应蛋白水平、胰岛素敏感性和内皮功能。这些额外效应可能为各种患者群体提供进一步的治疗益处,包括那些患有非酒精性脂肪肝病和家族性高胆固醇血症的患者 (Lioudaki et al., 2011)

6. 潜在的多效性效应

Ezetimibe 的潜在多效性效应,特别是对炎症标志物、脂蛋白亚组分和内皮功能的影响,一直备受关注。虽然其对心血管死亡率的影响正在调查中,但这些额外特性可能有助于其治疗概况 (Kalogirou et al., 2010)

7. 非LDL胆固醇相关作用

Ezetimibe 对非LDL胆固醇相关变量,如甘油三酯和高密度脂蛋白胆固醇的影响已被注意到。它在罕见的遗传性疾病如坐骨固醇血症中特别有用,显著降低血浆植物固醇浓度 (Gazi & Mikhailidis, 2006)

8. 动脉粥样硬化的临床模型

在动脉粥样硬化的临床模型研究中,对了解Ezetimibe 对疾病进展的影响至关重要。这些模型一直在一致地展示Ezetimibe 减少动脉粥样硬化的能力,主要是由于动脉粥样化脂蛋白水平的降低 (Davis et al., 2011)

9. 对主要动脉粥样硬化疾病事件和死亡的影响

研究调查了依折麦布对主要动脉粥样硬化疾病事件和全因死亡的影响,表明具有保护作用。这种效应似乎与他汀类药物的观察效应相当,突显了依折麦布在降低心血管风险方面的潜在作用 (Hayek et al., 2013)

10. 他汀类药物联合治疗

已经证明依折麦布与他汀类药物联合治疗原发性高胆固醇血症的有效性。这种联合治疗已被证明有助于达到LDL胆固醇目标,并且耐受性良好,为需要进一步降低LDL的患者提供了新选择 (Gagné et al., 2002)

11. 超越降低胆固醇

研究表明,依折麦布可能具有超越降低胆固醇的效果,例如改善内皮功能和减少炎症,这可能进一步降低动脉粥样硬化冠心病风险 (Bays et al., 2008)

Safety And Hazards

Ezetimibe is generally safe, but there are concerns about its potential harms including cancer, neurocognitive events, fractures, gastrointestinal adverse events, myalgia, muscular pain, and new-onset diabetes . Ezetimibe results in little to no difference in adverse events or other undesirable effects compared with placebo, usual care, or other lipid-lowering agents .

性质

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044223
Record name Ezetimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ezetimibe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 8.46e-03 g/L
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ezetimibe mediates its blood cholesterol-lowering effect via selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients. The primary target of ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is expressed on enterocytes/gut lumen (apical) as well as the hepatobiliary (canalicular) interface and plays a role in facilitating internalization of free cholesterol into the enterocyte in conjunction with the adaptor protein 2 (AP2) complex and clathrin. Once cholesterol in the gut lumen or bile is incorporated into the cell membrane of enterocytes, it binds to the sterol-sensing domain of NPC1L1 and forms a NPC1L1/cholesterol complex. The complex is then internalized or endocytosed by joining to AP2 clathrin, forming a vesicle complex that is translocated for storage in the endocytic recycling compartment. Ezetimibe does not require exocrine pancreatic function for its pharmacological activity; rather, it localizes and appears to act at the brush border of the small intestine. Ezetimibe selectively blocks the NPC1L1 protein in the jejunal brush border, reducing the uptake of intestinal lumen micelles into the enterocyte. Overall, ezetimibe causes a decrease in the delivery of intestinal cholesterol to the liver and reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood. While the full mechanism of action of ezetimibe in reducing the entry of cholesterol into both enterocytes and hepatocytes is not fully understood, one study proposed that ezetimibe prevents the NPC1L1/sterol complex from interacting with AP2 in clathrin coated vesicles and induces a conformational change in NPC1L1, rendering it incapable of binding to sterols. Another study suggested that ezetimibe disrupts the function of other protein complexes involved in regulating cholesterol uptake, including the CAV1–annexin 2 heterocomplex., Niemann-Pick C1-like 1 (NPC1L1) is a polytopic transmembrane protein that plays a critical role in cholesterol absorption. Ezetimibe, a hypocholesterolemic drug, has been reported to bind NPC1L1 and block cholesterol absorption. However, the molecular mechanism of NPC1L1-mediated cholesterol uptake and how ezetimibe inhibits this process are poorly defined. Here we find that cholesterol specifically promotes the internalization of NPC1L1 and that this process requires microfilaments and the clathrin/AP2 complex. Blocking NPC1L1 endocytosis dramatically decreases cholesterol internalization, indicating that NPC1L1 mediates cholesterol uptake via its vesicular endocytosis. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles and thus inhibits cholesterol uptake. ..., Niemann-Pick C1-like protein (NPC1L1) mediates the absorption of dietary cholesterol in the proximal region of the intestine, a process that is blocked by cholesterol absorption inhibitors (CAIs), including ezetimibe. Using a proteomic approach, /it is/ demonstrated that NPC1L1 is the protein to which ezetimibe and its analogs bind. Next, ... the site of interaction of ezetimibe analogs /was determined/ with NPC1L1 by exploiting the different binding affinities of mouse and dog NPC1L1 for the radioligand analog of ezetimibe, [(3)H]AS. Chimeric and mutational studies indicate that high-affinity binding of [(3)H]AS to dog NPC1L1 depends on molecular determinants present in a 61-aa region of a large extracellular domain (loop C), where Phe-532 and Met-543 appear to be key contributors. These data suggest that the [(3)H]AS-binding site resides in the intestinal lumen and are consistent with preclinical data demonstrating in vivo efficacy of a minimally bioavailable CAI. Furthermore, these determinants of [(3)H]AS binding lie immediately adjacent to a hotspot of human NPC1L1 polymorphisms correlated with hypoabsorption of cholesterol. These observations, taken together with the recently described binding of cholesterol to the N terminus (loop A) of the close NPC1L1 homologue, NPC1, may provide a molecular basis for understanding ezetimibe inhibition of NPC1L1-mediated cholesterol absorption. Specifically, ezetimibe binding to an extracellular site distinct from where cholesterol binds prevents conformational changes in NPC1L1 that are necessary for the translocation of cholesterol across the membrane., Ezetimibe has a mechanism of action that differs from those of other classes of cholesterol-reducing compounds (statins, bile acid sequestrants [resins], fibric acid derivatives, and plant stanols). The molecular target of ezetimibe has been shown to be the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1), which is involved in the intestinal uptake of cholesterol and phytosterols. Ezetimibe does not inhibit cholesterol synthesis in the liver, or increase bile acid excretion. Instead, ezetimibe localizes at the brush border of the small intestine and inhibits the absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver. This causes a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood; this distinct mechanism is complementary to that of statins and of fenofibrate.
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ezetimibe

Color/Form

White solid

CAS RN

163222-33-1
Record name Ezetimibe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163222-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZETIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ezetimibe
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ezetimibe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163°C, 164-166 °C
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

10 gms of 3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one was dissolved in 50 ml of methanol and 5 gms of 5% Pd/C was added at 20-25° C. Reaction mass was maintained about 30 minutes under hydrogen pressure. Filtered the catalyst and washed with methanol. The obtained reaction mass was distilled under vacuum at 70° C. and recrystalised from dichloromethane to produce 5 gms of 1-(4-Fluoro-phenyl)-3-[3-(4-fluoro-phenyl)-3-hydroxy-propyl]-4-(4-hydroxy-phenyl)-azetidin-2-one.
Name
3-[3-Benzyloxy-3-(4-fluoro-phenyl)-propyl]-4-(4-benzyloxy-phenyl)-1-(4-fluoro-phenyl)-azetidin-2-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe
Reactant of Route 2
Ezetimibe
Reactant of Route 3
Ezetimibe
Reactant of Route 4
Reactant of Route 4
Ezetimibe
Reactant of Route 5
Reactant of Route 5
Ezetimibe
Reactant of Route 6
Ezetimibe

Citations

For This Compound
68,700
Citations
H Bays - Expert opinion on investigational drugs, 2002 - Taylor & Francis
… Ezetimibe impairs the intestinal reabsorption of hepatically excreted … ezetimibe and autoradiographic ezetimibe analysis in animals have demonstrated that administered ezetimibe …
Number of citations: 173 www.tandfonline.com
MJM Darkes, RM Poole, KL Goa - American Journal of Cardiovascular …, 2003 - Springer
… ▲ Ezetimibe plus a statin reduced LDL-C levels more than the maximum statin dose alone … , ezetimibe had a similar tolerability profile to that of placebo. Coadministration of ezetimibe …
Number of citations: 75 link.springer.com
BAP Phan, TD Dayspring, PP Toth - Vascular health and risk …, 2012 - Taylor & Francis
… One such agent is ezetimibe, a cholesterol absorption … Ezetimibe is an effective LDL-C lowering agent and is safe … biochemical mechanism of action for ezetimibe, its safety and efficacy, …
Number of citations: 330 www.tandfonline.com
JW Clader - Journal of medicinal chemistry, 2004 - ACS Publications
… ezetimibe represents a distinct outlier from these trends. 4 As the first new therapy for treatment of hypercholesterolemia since the discovery of the statins, ezetimibe … of ezetimibe and the …
Number of citations: 398 pubs.acs.org
CP Cannon, MA Blazing, RP Giugliano… - … England Journal of …, 2015 - Mass Medical Soc
Background Statin therapy reduces low-density lipoprotein (LDL) cholesterol levels and the risk of cardiovascular events, but whether the addition of ezetimibe, a nonstatin drug that …
Number of citations: 535 www.nejm.org
T Kosoglou, P Statkevich, A Johnson-Levonas… - Clinical …, 2005 - Springer
… Following oral administration, ezetimibe is rapidly absorbed and extensively metabolised (>… active ezetimibe-glucuronide. Total ezetimibe (sum of ‘parent’ ezetimibe plus ezetimibe-…
Number of citations: 542 link.springer.com
G Savarese, GM De Ferrari, GMC Rosano… - International Journal of …, 2015 - Elsevier
… However, the efficacy of ezetimibe in reducing CV events and its … and safety of ezetimibe from randomized clinical trials. … allocation to ezetimibe versus placebo or ezetimibe plus another …
Number of citations: 97 www.sciencedirect.com
HE Bays, D Neff, JE Tomassini… - Expert review of …, 2008 - Taylor & Francis
Ezetimibe is a cholesterol absorption inhibitor that blocks the … Ezetimibe monotherapy and in combination with statin … Further effects of ezetimibe include a reduction in circulating …
Number of citations: 175 www.tandfonline.com
JJP Kastelein, F Akdim, ESG Stroes… - … England Journal of …, 2008 - Mass Medical Soc
… A recently introduced compound, ezetimibe, selectively … Combined therapy with ezetimibe and a statin provides an … daily administration of 10 mg of ezetimibe in combination with 80 mg …
Number of citations: 749 www.nejm.org
…, S Sun, EP Veltri, Ezetimibe Study Group - Journal of the American …, 2002 - jacc.org
Objectives : The purpose of this study was to assess the efficacy and safety of ezetimibe administered with simvastatin in patients with primary hypercholesterolemia. Background : …
Number of citations: 757 www.jacc.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。